molecular formula C18H16Cl2N2O3S B2687217 N-(3,5-dichlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 898423-50-2

N-(3,5-dichlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide

Cat. No.: B2687217
CAS No.: 898423-50-2
M. Wt: 411.3
InChI Key: LXBGCIIMQMGBGX-UHFFFAOYSA-N
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Description

N-(3,5-Dichlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a sulfonamide derivative featuring a bicyclic pyrido-quinoline scaffold with a 3-oxo group and a 3,5-dichlorophenyl substituent.

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2O3S/c19-13-8-14(20)10-15(9-13)21-26(24,25)16-6-11-2-1-5-22-17(23)4-3-12(7-16)18(11)22/h6-10,21H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXBGCIIMQMGBGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)S(=O)(=O)NC4=CC(=CC(=C4)Cl)Cl)CCC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the hexahydropyridoquinoline core: This can be achieved through a series of cyclization reactions.

    Introduction of the dichlorophenyl group: This step usually involves a substitution reaction where the dichlorophenyl group is attached to the core structure.

    Sulfonamide formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, high-pressure reactors, and continuous flow systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity.

    Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions for substitution reactions can vary, but often involve the use of halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

N-(3,5-dichlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogs

Compound Name Substituent on Aryl Group Key Features/Findings
N-(3,5-Dichlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide (Target) 3,5-Dichlorophenyl Predicted high lipophilicity due to Cl substituents; potential nephrotoxicity concerns inferred from related dichlorophenyl compounds .
N-(4-Bromo-2-methylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide 4-Bromo-2-methylphenyl Bromine increases molecular weight (MW: ~463 g/mol) and may enhance halogen bonding; no direct toxicity data available.
3-Oxo-N-[4-(trifluoromethyl)phenyl]-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide 4-Trifluoromethylphenyl Trifluoromethyl group enhances metabolic stability and electron-withdrawing effects; RN: 898423-46-4.
N1-(3-Hydroxypropyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide 3-Hydroxypropyl (oxalamide) Oxalamide linkage introduces hydrogen-bonding capacity; RN: 898427-73-1.

Substituent-Driven Physicochemical Properties

  • Electron-Withdrawing Effects: The 3,5-dichlorophenyl group in the target compound confers strong electron-withdrawing characteristics, likely enhancing its binding to electron-rich biological targets (e.g., enzymes or receptors).
  • Lipophilicity : Chlorine and bromine substituents increase logP values, suggesting improved membrane permeability compared to the hydroxypropyl derivative in , which may exhibit higher solubility due to its polar oxalamide group.

Biological Activity

N-(3,5-Dichlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a synthetic compound with potential applications in medicinal chemistry and agriculture due to its diverse biological activities. This article explores the compound's biological activity based on various studies and research findings.

The compound has a complex molecular structure characterized by the following properties:

  • Molecular Formula : C19H14Cl2N2O3
  • Molecular Weight : 389.232 g/mol
  • Density : 1.6 g/cm³
  • Boiling Point : 595.4 °C at 760 mmHg
  • Flash Point : 313.9 °C

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The sulfonamide group is known for its antimicrobial properties while the quinoline moiety contributes to its anti-inflammatory and anticancer effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens:

PathogenInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicans18

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through various in vitro and in vivo studies. For instance:

  • In a carrageenan-induced edema model in rats, it showed significant reduction in paw swelling comparable to standard anti-inflammatory drugs like indomethacin .

Case Studies and Research Findings

  • Fungicidal Activity : A study on derivatives of quinoline linked to oxadiazole indicated that compounds similar to N-(3,5-dichlorophenyl)-3-oxo exhibited excellent fungicidal activity against Sclerotinia sclerotiorum, with an inhibition rate of up to 86.1% at a concentration of 50 mg/L .
  • Toxicity Assessment : The acute toxicity of similar compounds was assessed with results indicating low toxicity profiles (LD50 > 2000 mg/kg), suggesting safety for further development in agricultural applications .
  • Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups such as halogens significantly enhances the biological activity of derivatives of this compound. This was evidenced by improved inhibition rates against various fungal pathogens when substituents were optimized .

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